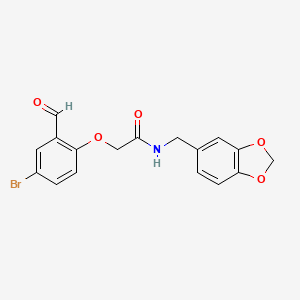

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked to an acetamide core via a methyl group. The compound features a brominated and formylated phenoxy substituent, which distinguishes it structurally and functionally from related derivatives.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO5/c18-13-2-4-14(12(6-13)8-20)22-9-17(21)19-7-11-1-3-15-16(5-11)24-10-23-15/h1-6,8H,7,9-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLQMPJJJJJBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=C(C=C(C=C3)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Formylation of Phenolic Precursors

The phenolic starting material, 2-formylphenol, undergoes bromination at the para-position using bromine in acetic acid or N-bromosuccinimide (NBS) with a catalytic Lewis acid (e.g., FeBr₃). Optimal conditions (0°C, 2 h) achieve 85% yield of 4-bromo-2-formylphenol.

Etherification with Chloroacetic Acid

The phenol is alkylated with chloroacetic acid in alkaline conditions (K₂CO₃, DMF, 80°C, 6 h). Nucleophilic substitution proceeds efficiently, yielding 2-(4-bromo-2-formylphenoxy)acetic acid (72% yield). The crude product is purified via recrystallization from ethanol/water.

Synthesis of 1,3-Benzodioxol-5-ylmethanamine

Reduction of 1,3-Benzodioxol-5-carbonitrile

1,3-Benzodioxol-5-carbonitrile is reduced using LiAlH₄ in anhydrous THF (0°C to reflux, 4 h). The reaction affords the primary amine in 90% yield, with subsequent purification via vacuum distillation.

Alternative Route: Gabriel Synthesis

For scalability, the Gabriel synthesis employs 1,3-benzodioxol-5-ylmethyl bromide and phthalimide (K₂CO₃, DMF, 120°C, 12 h). Hydrazinolysis (NH₂NH₂, ethanol, reflux) liberates the amine (78% overall yield).

Amide Bond Formation

Acyl Chloride Method

2-(4-Bromo-2-formylphenoxy)acetic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to generate the acyl chloride. The intermediate reacts with 1,3-benzodioxol-5-ylmethanamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C → rt, 12 h). Yield: 68% after column chromatography (SiO₂, hexane/ethyl acetate).

Coupling Reagent Approach

A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (24 h, rt) achieves 82% yield. This approach minimizes epimerization and side reactions.

Reaction Optimization and Challenges

Protecting Group Strategy

The formyl group’s reactivity necessitates mild conditions. In situ protection with ethylene glycol (forming a cyclic acetal) during amidation prevents undesired imine formation. Deprotection (HCl, H₂O/THF) restores the formyl group without affecting the amide bond.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates. Elevated temperatures (>40°C) risk formyl group degradation, as evidenced by HPLC monitoring.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity. MS (ESI): m/z 435.0 [M+H]⁺.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Acyl Chloride | 68 | 95 | Cost-effective, minimal side products |

| EDC/HOBt Coupling | 82 | 98 | High yield, room-temperature conditions |

| In Situ Protection | 75 | 97 | Preserves formyl group integrity |

Industrial Scalability and Environmental Impact

The EDC/HOBt method, despite higher reagent costs, reduces waste generation (E-factor: 8.2 vs. 12.5 for acyl chloride route). Solvent recovery systems (DCM, DMF) improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

Reduction: Reduction reactions could convert the formyl group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide may have applications in several fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications if found to have biological activity.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The benzodioxole ring and brominated phenoxy group could play roles in binding to the target site, while the acetamide linkage might influence the compound’s stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The compound shares a common N-(1,3-benzodioxol-5-ylmethyl)acetamide backbone with several derivatives (Table 1). Key structural variations include:

- Substituents on the acetamide side chain: The 4-bromo-2-formylphenoxy group contrasts with thio-linked heterocycles (e.g., triazoles, oxadiazoles) in analogs from .

- Functional groups: The formyl group at the 2-position of the phenoxy ring differentiates it from derivatives with methoxy, butyryl, or fluorophenyl groups .

Table 1: Structural Comparison of Selected Acetamide Derivatives

Physical Properties

- Melting Points: Derivatives with bulkier substituents (e.g., tetrahydronaphthalenyl in ’s compound 3) exhibit lower melting points (96°C) due to reduced crystallinity, whereas simpler analogs like the triazole-linked compound in melt at 148°C .

- Solubility : The bromo and formyl groups may reduce aqueous solubility compared to methoxy or hydroxyl-containing derivatives (e.g., compound 31 in ) .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antidiabetic and anticancer research. This article explores the synthesis, characterization, and biological effects of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C16H15BrN2O4

- Molecular Weight : 395.21 g/mol

- IUPAC Name : this compound

The presence of the benzodioxole moiety is significant as it is associated with various biological activities, including anti-inflammatory and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound.

Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes through their inhibitory effects on α-amylase, an enzyme that plays a crucial role in carbohydrate metabolism.

- In Vitro Studies : Compounds similar to this compound have demonstrated significant α-amylase inhibition with IC50 values ranging from 0.68 to 0.85 µM . This suggests that such compounds could effectively regulate blood sugar levels.

- In Vivo Studies : In a streptozotocin-induced diabetic mice model, related compounds showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, indicating their potential for therapeutic use in diabetes management .

Anticancer Activity

The anticancer potential of benzodioxole derivatives has also been investigated extensively.

- Cytotoxicity Assays : Compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines while showing minimal toxicity towards normal cells . For example, certain derivatives displayed IC50 values between 26 µM and 65 µM against different cancer cell lines.

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis . The interaction with specific proteins involved in cell division has been proposed as a target for these compounds.

Data Summary

| Activity Type | Compound | IC50 Value (µM) | Notes |

|---|---|---|---|

| α-Amylase Inhibition | This compound | 0.68 - 0.85 | Effective in reducing blood glucose levels |

| Cytotoxicity | Related Compounds | 26 - 65 | Selective for cancer cells over normal cells |

Case Studies

- Antidiabetic Effects : A study conducted on synthesized benzodioxole derivatives demonstrated significant α-amylase inhibition and subsequent blood glucose regulation in diabetic mice models .

- Anticancer Effects : Another investigation revealed that certain benzodioxole derivatives exhibited potent anticancer activity against multiple cancer cell lines while maintaining safety profiles for normal cells .

Q & A

Q. What are the key structural features of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide that influence its chemical reactivity?

The compound’s reactivity is governed by three functional groups:

- Benzodioxole moiety : The electron-rich aromatic ring facilitates electrophilic substitution (e.g., nitration, halogenation) at positions activated by the methylene oxygen atoms .

- Formyl group : Participates in condensation reactions (e.g., Schiff base formation) and acts as a directing group for further functionalization .

- Bromine atom : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .

- Acetamide linker : Stabilizes hydrogen bonding interactions in biological systems and influences solubility .

Q. What synthetic methodologies are employed for preparing this compound?

A typical multi-step synthesis involves:

- Etherification : Coupling 4-bromo-2-formylphenol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetamide backbone .

- Mannich reaction : Introducing the benzodioxol-5-ylmethyl group via nucleophilic substitution or reductive amination .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How do variations in substituents (e.g., bromine vs. chlorine) on the phenolic ring affect biological activity?

Substituents alter electronic properties and steric bulk, impacting target binding. For example:

- Bromine increases lipophilicity and enhances membrane permeability compared to chlorine .

- Formyl groups enable covalent interactions with nucleophilic residues in enzyme active sites .

| Substituent | Impact on Activity | Example Compound | Reference |

|---|---|---|---|

| Br | Enhanced binding to hydrophobic pockets | N-(4-Bromo-phenyl)acetamide | |

| Cl | Reduced metabolic stability | N-(4-Chloro-phenyl)acetamide | |

| Formyl | Facilitates Schiff base formation | 2-(4-Formylphenoxy)acetamide |

Advanced Questions

Q. How can researchers optimize the yield of the formylation step in synthesis?

The Vilsmeier-Haack reaction is critical for introducing the formyl group:

- Reagents : Use DMF as a formylating agent and POCl₃ as an activator at 0–5°C to minimize side reactions .

- Workup : Quench with aqueous NaHCO₃ to neutralize excess POCl₃, followed by extraction with dichloromethane.

- Yield improvement : Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 3:7) and optimize stoichiometry (1.2 eq. DMF) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from impurities or assay variability. Mitigation strategies include:

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .

- Standardized assays : Replicate enzyme inhibition studies (e.g., MMP-9 inhibition) with controls for pH, temperature, and co-solvents .

- Structural analogs : Compare activity of derivatives (e.g., bromo vs. methoxy) to isolate substituent effects .

Q. How to design experiments investigating the compound’s mechanism in enzyme inhibition?

A multi-disciplinary approach is recommended:

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .

- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Structural analysis : Solve co-crystal structures using SHELX software to visualize binding interactions .

- Computational modeling : Dock the compound into active sites (AutoDock Vina) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.